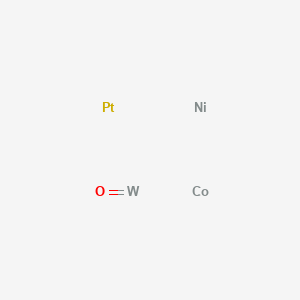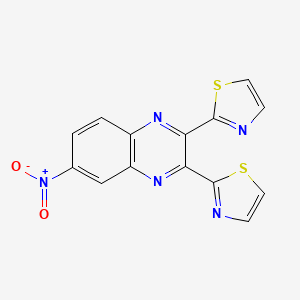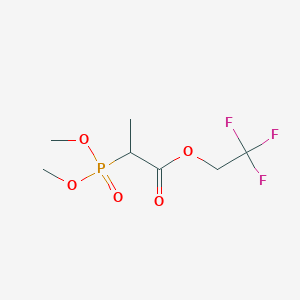
Cobalt;nickel;oxotungsten;platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt;nickel;oxotungsten;platinum is a complex compound that combines the unique properties of cobalt, nickel, oxotungsten, and platinum. Each of these elements contributes distinct characteristics, making the compound valuable in various scientific and industrial applications. Cobalt and nickel are known for their magnetic properties and catalytic abilities, while oxotungsten and platinum are renowned for their high stability and catalytic efficiency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;nickel;oxotungsten;platinum typically involves the co-precipitation method, where aqueous solutions of cobalt, nickel, tungsten, and platinum salts are mixed under controlled pH conditions. The resulting precipitate is then filtered, washed, and calcined at high temperatures to obtain the desired compound. Another method involves the sol-gel process, where metal alkoxides are hydrolyzed and condensed to form a gel, which is then dried and calcined.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-temperature furnaces and advanced chemical reactors to ensure uniform mixing and precise control over reaction conditions. The use of catalysts and surfactants can enhance the efficiency of the synthesis process, leading to higher yields and better quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt;nickel;oxotungsten;platinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different metal centers and their interaction with reactants.
Common Reagents and Conditions
Oxidation Reactions: Typically involve oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction Reactions: Commonly use reducing agents like hydrogen gas or sodium borohydride.
Substitution Reactions: Often involve ligands such as ammonia or phosphines, which can replace existing ligands in the compound.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield oxides of cobalt, nickel, tungsten, and platinum, while reduction reactions may produce metallic forms of these elements.
Aplicaciones Científicas De Investigación
Cobalt;nickel;oxotungsten;platinum has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Biology: Investigated for its potential use in biosensors and as a catalyst in biochemical reactions.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent due to its ability to interact with biological molecules.
Industry: Utilized in the production of high-performance materials, such as superalloys and advanced ceramics, due to its excellent thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of cobalt;nickel;oxotungsten;platinum involves its ability to interact with various molecular targets and pathways. The compound’s catalytic activity is primarily due to the presence of multiple metal centers, which can facilitate electron transfer and stabilize reaction intermediates. In biological systems, the compound can interact with proteins and nucleic acids, potentially leading to changes in their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt;nickel;oxotungsten: Lacks the catalytic efficiency of platinum but still exhibits good stability and magnetic properties.
Nickel;oxotungsten;platinum: Similar catalytic properties but may have different magnetic characteristics due to the absence of cobalt.
Cobalt;nickel;platinum: Excellent catalytic properties but may lack the thermal stability provided by oxotungsten.
Uniqueness
Cobalt;nickel;oxotungsten;platinum stands out due to its combination of high catalytic efficiency, thermal stability, and magnetic properties. This unique combination makes it valuable for a wide range of applications, from industrial catalysis to advanced materials research.
Propiedades
Número CAS |
845796-46-5 |
|---|---|
Fórmula molecular |
CoNiOPtW |
Peso molecular |
512.55 g/mol |
Nombre IUPAC |
cobalt;nickel;oxotungsten;platinum |
InChI |
InChI=1S/Co.Ni.O.Pt.W |
Clave InChI |
CRQFOPSHPSRQOV-UHFFFAOYSA-N |
SMILES canónico |
O=[W].[Co].[Ni].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B14198435.png)

![N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide](/img/structure/B14198463.png)
![2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol](/img/structure/B14198467.png)

![3-Cyclohexyl-6-(phenanthren-9-YL)-1H,4H-furo[3,4-C]furan-1,4-dione](/img/structure/B14198483.png)
![1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole](/img/structure/B14198484.png)
![[3-[(1S)-1-phenylethoxy]phenyl]thiourea](/img/structure/B14198491.png)
![2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14198492.png)
![2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate](/img/structure/B14198495.png)
![9-Chlorobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B14198499.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B14198502.png)
![2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198506.png)
